molecular formula C5H6BrClN2 B14033563 5-Bromo-4-chloro-1-ethyl-1H-pyrazole

5-Bromo-4-chloro-1-ethyl-1H-pyrazole

Cat. No.: B14033563
M. Wt: 209.47 g/mol
InChI Key: YSYXBGLYEKHLHR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine, chlorine, and ethyl substituents on the pyrazole ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-chloro-1-ethyl-1H-pyrazole with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .

Scientific Research Applications

5-Bromo-4-chloro-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
  • 5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-ethyl-1H-pyrazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

5-bromo-4-chloro-1-ethylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3

InChI Key

YSYXBGLYEKHLHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)Br

Origin of Product

United States

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